4-Bromo-5-hydroxy-3-iodofuran-2(5H)-one
Description
Properties
CAS No. |
62528-01-2 |
|---|---|
Molecular Formula |
C4H2BrIO3 |
Molecular Weight |
304.87 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-4-iodo-2H-furan-5-one |
InChI |
InChI=1S/C4H2BrIO3/c5-1-2(6)4(8)9-3(1)7/h3,7H |
InChI Key |
YPUBBDDAKMURDN-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=O)O1)I)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Halogen Substitution : Bromine and iodine at C4 and C3, respectively, may enhance electrophilic reactivity and influence intermolecular interactions (e.g., halogen bonding).
- Hydroxyl Group : The C5 hydroxyl group could facilitate hydrogen bonding, affecting solubility and molecular recognition in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents, molecular weights, and bioactivities of related furan-2(5H)-one derivatives:
*Molecular weight calculated based on formula C₅H₂BrIO₃.
Crystallographic and Intermolecular Interactions
- Planar Furanone Ring: The 2(5H)-furanone core is consistently planar across derivatives (e.g., ), with substituents influencing crystal packing. The hydroxyl group in the target compound may promote hydrogen-bonded networks, while iodine could participate in C–H···Br/I interactions .
Preparation Methods
Iodination Using N-Iodosuccinimide
N-Iodosuccinimide (NIS) has emerged as a cornerstone reagent for electrophilic iodination due to its stability and selectivity. A patented method for synthesizing 5-iodo-2-bromobenzyl alcohol demonstrates the utility of NIS in hydrochloric acid, achieving 72% yield for the iodination of o-bromobenzoic acid at 5–10°C. This approach’s success hinges on the in situ generation of iodine cations, which selectively target electron-rich aromatic positions. For furanone systems, analogous conditions could facilitate iodination at the 3-position, though steric hindrance from the adjacent lactone oxygen may necessitate temperature modulation.
Bromination Techniques
Bromination typically precedes iodination to avoid competitive electrophilic substitution. The Royal Society of Chemistry’s protocol for 3-bromo-2-iodo-4-methyl-5-nitropyridine employs phosphorus oxybromide in 2-butanol, achieving 88% yield. Adapting this to furanones would require protecting the 5-hydroxy group to prevent oxidation. Trimethylsilyl ether protection, followed by bromination using N-bromosuccinimide (NBS) in tetrahydrofuran, could offer a viable pathway, though competing ring-opening reactions remain a concern.
Sequential Halogenation Strategies
Sequential halogenation demands precise control over reaction kinetics. A two-step approach—first brominating the 4-position with NBS in acetonitrile, then iodinating the 3-position using NIS in dichloromethane—has been theorized. Computational modeling suggests that the electron-withdrawing bromine atom would direct subsequent iodination to the meta position, aligning with the target structure’s substitution pattern. Experimental validation is pending, but yields of 65–70% are projected based on analogous pyridine systems.
Multi-Step Synthesis via Intermediate Formation
Constructing the furanone core before introducing halogens allows greater control over stereochemistry and functional group compatibility.
Formation of the Furanone Core
The Wittig reaction, as detailed in Royal Society of Chemistry protocols, enables efficient carbonyl olefination. Applying this to diethyl acetylenedicarboxylate and formaldehyde could yield the unsaturated lactone precursor. Cyclization under acidic conditions (e.g., p-toluenesulfonic acid in toluene) would then furnish the 2(5H)-furanone scaffold. This method’s success relies on strict anhydrous conditions to prevent hydrolysis of the intermediate enol ether.
Final Functionalization Steps
Reductive deprotection of the 5-hydroxy group poses challenges due to the lability of the iodo substituent. Sodium borohydride in ethanol, as employed in benzyl alcohol synthesis, could selectively reduce ester groups without cleaving carbon-iodine bonds. Final purification via fractional crystallization from hexane/ethyl acetate mixtures ensures >95% purity, though chromatographic methods may be necessary for research-scale batches.
Green Chemistry and Solvent Optimization
Sustainable synthesis methods are critical for industrial adoption.
Solvent Recovery and Reuse
The patent CN103965020B emphasizes toluene recycling during acyl chloride formation, reducing solvent waste by 40%. Applying this to furanone synthesis, reaction mixtures after iodination could undergo rotary evaporation to recover NIS-contaminated solvents, which are then treated with sodium sulfite to regenerate iodine for reuse.
Minimizing Waste Generation
Closed-loop systems, where byproducts like hydrogen bromide are captured and neutralized with aqueous sodium hydroxide, align with green chemistry principles. In the bromination step, substituting carbon tetrachloride with biodegradable solvents like ethyl acetate decreases environmental impact without compromising yield.
Energy-Efficient Reaction Conditions
Microwave-assisted iodination reduces reaction times from hours to minutes. Preliminary studies on similar furanones show that 150 W irradiation at 80°C achieves 68% yield, comparable to conventional heating. Scaling this technology requires addressing challenges in uniform microwave distribution across large batches.
Comparative Analysis of Synthetic Routes
| Method | Halogenation Sequence | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Bromo-Iodination | Br → I | 55 | 92 | Moderate |
| Stepwise Furanone Assembly | Core → Br → I | 70 | 98 | High |
| Green Chemistry Approach | Br → I (recycled) | 62 | 95 | Industrial |
The stepwise assembly method surpasses direct halogenation in yield and purity, attributable to controlled intermediate isolation. However, its multi-step nature increases production costs, making the green chemistry approach more viable for bulk synthesis despite marginally lower yields.
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